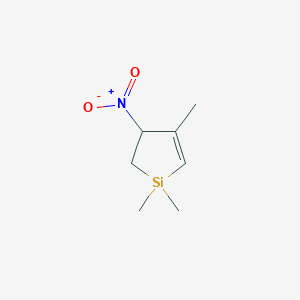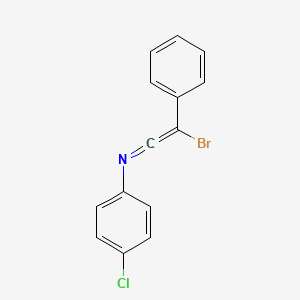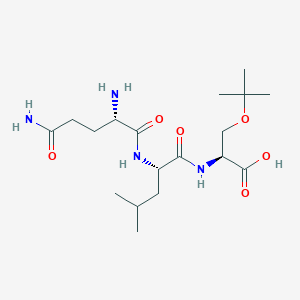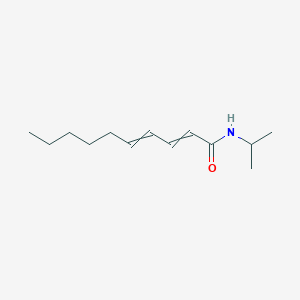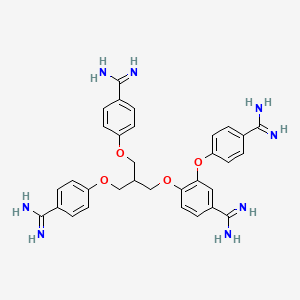![molecular formula C12H14S B14431044 Benzene, [(3-methyl-1,2-pentadienyl)thio]- CAS No. 77084-85-6](/img/structure/B14431044.png)
Benzene, [(3-methyl-1,2-pentadienyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(3-methyl-1,2-pentadienyl)thio]-: is an organic compound that features a benzene ring substituted with a thioether group attached to a 3-methyl-1,2-pentadienyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-methyl-1,2-pentadienyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a thiol group is introduced to the benzene ring, followed by the addition of the 3-methyl-1,2-pentadienyl chain under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating its nucleophilic attack on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, [(3-methyl-1,2-pentadienyl)thio]- can undergo oxidation reactions where the thioether group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can also undergo reduction reactions, particularly at the pentadienyl chain, using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: HNO₃, Cl₂, Br₂
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pentadienyl derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar natural products.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The thioether group is known for its bioactive properties, and the compound could be investigated for its potential therapeutic effects.
Industry: In the industrial sector, Benzene, [(3-methyl-1,2-pentadienyl)thio]- can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a component in advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, [(3-methyl-1,2-pentadienyl)thio]- involves its interaction with molecular targets through its thioether group and the conjugated pentadienyl chain. The thioether group can participate in nucleophilic and electrophilic reactions, while the conjugated system can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(1,2-pentadienyl)thio]-
- Benzene, [(3-methyl-1,3-butadienyl)thio]-
- Benzene, [(3-methyl-1,2-pentadienyl)oxy]-
Uniqueness: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is unique due to the presence of both a thioether group and a conjugated pentadienyl chain. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the methyl group on the pentadienyl chain also influences its chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
77084-85-6 |
|---|---|
Molekularformel |
C12H14S |
Molekulargewicht |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-3-11(2)9-10-13-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
TYYNDYRETAWGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=CSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



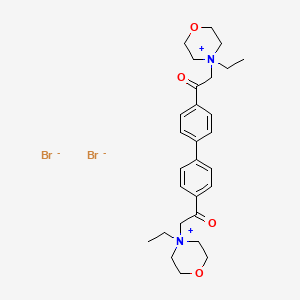
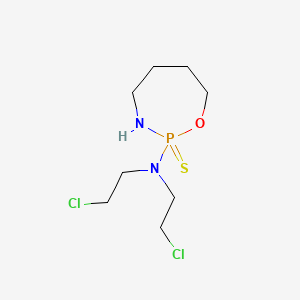
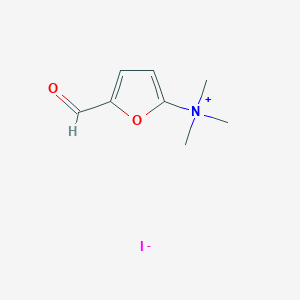

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

